molecular formula C8H16ClNO2 B6211330 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2703774-16-5

1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No. B6211330
CAS RN: 2703774-16-5
M. Wt: 193.7
InChI Key:
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Description

1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride, also known as AECPC, is an organic compound widely used in scientific research and laboratory experiments. AECPC is a derivative of cyclopentane and is composed of a cyclopentane ring with an aminoethyl substituent and a carboxylic acid group. It is a white crystalline solid with a melting point of 175-177°C and a molecular weight of 179.65 g/mol. AECPC is soluble in water and other polar solvents, and is stable under normal laboratory conditions.

Scientific Research Applications

1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as piperidine derivatives, amino acid derivatives, and heterocyclic compounds. 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride is also used as a catalyst in the synthesis of chiral compounds and as a ligand in the synthesis of transition metal complexes.

Mechanism of Action

1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride acts as a proton donor, donating a proton to the substrate molecule to form a new product. This proton donation results in the formation of a new bond between the substrate molecule and the 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride molecule. The resulting product is then released from the 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride molecule.
Biochemical and Physiological Effects
1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of several proteins involved in cell growth and differentiation, as well as to increase the activity of several enzymes involved in metabolism. 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs, making it a potential target for drug development.

Advantages and Limitations for Lab Experiments

1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its synthesis can be easily and quickly carried out in the laboratory. Additionally, 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride is soluble in water and other polar solvents, making it easier to handle and store. However, 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride is unstable under certain conditions and can decompose if exposed to high temperatures or strong acids.

Future Directions

Future research on 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride could focus on developing new synthetic methods for its production, as well as exploring its potential applications in drug development. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride on cells, as well as its potential as a ligand in the synthesis of transition metal complexes. Finally, the potential of 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride as a catalyst in the synthesis of chiral compounds should be further explored.

Synthesis Methods

1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride can be synthesized from cyclopentane and ethylenediamine via a condensation reaction. In the first step, cyclopentane is reacted with ethylenediamine in the presence of an acid catalyst to form 1-(2-aminoethyl)cyclopentane. In the second step, the resulting product is reacted with acetic acid in the presence of a base catalyst to form 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride involves the reaction of cyclopentanone with ethyl chloroacetate to form ethyl 2-oxocyclopentanecarboxylate, which is then reacted with ethylenediamine to form 1-(2-aminoethyl)cyclopentane-1-carboxylic acid. The resulting acid is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclopentanone", "Ethyl chloroacetate", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form ethyl 2-oxocyclopentanecarboxylate.", "Step 2: Ethyl 2-oxocyclopentanecarboxylate is then reacted with ethylenediamine in the presence of a catalyst such as p-toluenesulfonic acid to form 1-(2-aminoethyl)cyclopentane-1-carboxylic acid.", "Step 3: The resulting acid is then reacted with hydrochloric acid to form 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride." ] }

CAS RN

2703774-16-5

Product Name

1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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